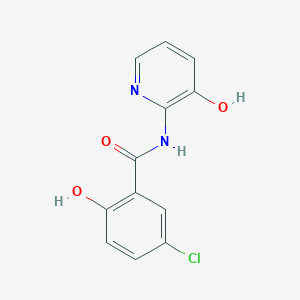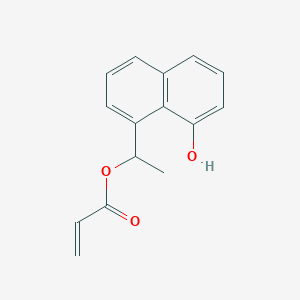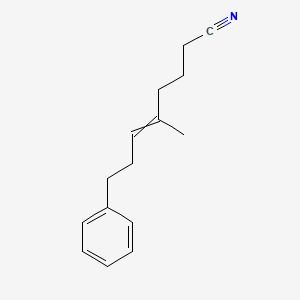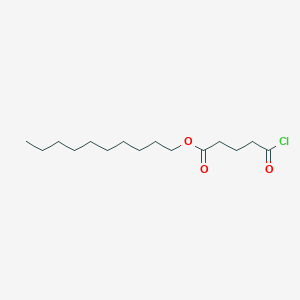
5-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core with a chloro and hydroxy substituent on the benzene ring and a hydroxypyridinyl group attached to the amide nitrogen. This compound is of interest due to its potential biological activities and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-hydroxypyridine.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 3-hydroxypyridine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the amide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
5-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chloro substituent can participate in halogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Chloro-2-hydroxy-N-(pyridin-3-yl)benzamide: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
5-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide is unique due to the presence of both chloro and hydroxyl groups, which can significantly influence its chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
783371-36-8 |
|---|---|
Formule moléculaire |
C12H9ClN2O3 |
Poids moléculaire |
264.66 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H9ClN2O3/c13-7-3-4-9(16)8(6-7)12(18)15-11-10(17)2-1-5-14-11/h1-6,16-17H,(H,14,15,18) |
Clé InChI |
DYYMWMCARHYLSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)

![2-Naphthalenecarboximidamide, 7-[(2R)-1-(ethylsulfonyl)-2,3-dihydro-5-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-1H-indol-2-yl]-](/img/structure/B14207766.png)
![Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207770.png)
![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)
![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)

![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)




![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)
